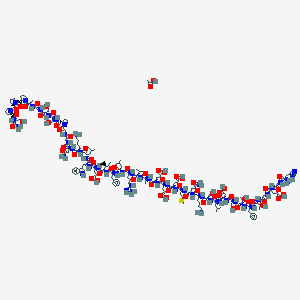
Hexanoyl chloride
Vue d'ensemble
Description
Hexanoyl chloride is a six-carbon acyl chloride with a straight-chain structure . It is used as a reagent in organic synthesis . It is also used as a crystal liquid, pharmaceutical, and organic synthesis material .
Synthesis Analysis
Hexanoyl chloride can be synthesized from n-caproic acid. In a 250mL three-necked flask, 11.6g (0.1mol) n-caproic acid and 100mL of toluene are added. Then, 17.9g (0.15 mol) of thionyl chloride and 30mL of toluene are added dropwise. The mixture is heated to reflux and stirred for 3 hours. The solvent is then evaporated to remove toluene and thionyl chloride, yielding a pale yellow oily liquid .
Molecular Structure Analysis
The molecular formula of Hexanoyl chloride is C6H11ClO . The IUPAC name for Hexanoyl chloride is hexanoyl chloride . The InChI representation is InChI=1S/C6H11ClO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 .
Chemical Reactions Analysis
Hexanoyl chloride is an acyl chloride, and it can undergo nucleophilic acyl substitution reactions. For example, it can react with alcohols to form esters , and with amines to form amides .
Physical And Chemical Properties Analysis
Hexanoyl chloride has a molecular weight of 134.60 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has four rotatable bonds . The exact mass and monoisotopic mass are 134.0498427 g/mol . The topological polar surface area is 17.1 Ų .
Applications De Recherche Scientifique
Total Synthesis of (±)-7-Butyl-6,8-Dihydroxy-3-Pentyl-3,4-Dihydroisochromen-1-One
Hexanoyl chloride plays a crucial role in the total synthesis of (±)-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one. This compound is of interest due to its potential biological activities and structural complexity. Researchers use hexanoyl chloride as a key intermediate in constructing this intriguing natural product .
Asymmetric Synthesis of 14-Methyl-1-Octadecene (Sex Pheromone of the Peach Leafminer Moth)
The sex pheromone of the peach leafminer moth (Phyllonorycter ringoniella) is 14-methyl-1-octadecene. Hexanoyl chloride contributes to the asymmetric synthesis of this compound, which is essential for understanding insect behavior and developing eco-friendly pest control strategies .
Preparation of Hexanoyl-Coated Nanofibers
Hexanoyl chloride finds application in nanotechnology. Researchers have developed hexanoyl-coated nanofibers that are dispersible in various organic solvents. These coated nanofibers have potential uses in drug delivery, tissue engineering, and other biomedical applications .
Total Synthesis of Natural Isocarbostyril Ruprechstyril
Isocarbostyrils are intriguing natural products with diverse biological activities. Hexanoyl chloride is employed in the total synthesis of ruprechstyril (3-n-pentyl-6-methoxy-8-hydroxy-1(2H)-isoquinolinone), which was isolated from Ruprechtia tangarana. Understanding the synthesis of such compounds aids in drug discovery and development .
Synthesis of 5-Chloro-8-Hydroxy-6-Methoxy-3-Pentylisocoumarin
Researchers have utilized hexanoyl chloride to synthesize 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin. This compound is the 5-chloro analog of a naturally occurring isocoumarin found in Tessmannia densiflora. Investigating its properties contributes to our understanding of natural product chemistry .
Other Applications
Beyond the specific examples mentioned, hexanoyl chloride serves as a versatile reagent in organic synthesis. Its acyl chloride functionality allows it to participate in acylation reactions, amide formation, and other transformations. Researchers continue to explore novel applications for this compound in various fields .
Mécanisme D'action
Target of Action
Hexanoyl chloride is primarily used as a reagent in organic synthesis . It interacts with various organic compounds, serving as an acylating agent. Its primary targets are often nucleophilic sites on molecules, such as the oxygen atom in an ethanol molecule or the nitrogen atom in ammonia .
Mode of Action
The interaction of hexanoyl chloride with its targets involves a two-stage process: the addition stage and the elimination stage . In the addition stage, a nucleophilic attack occurs on the carbon atom of the carbonyl group in hexanoyl chloride. This is followed by the elimination stage, where the carbon-oxygen double bond reforms, and a chloride ion is eliminated .
Biochemical Pathways
For instance, it has been used in the total synthesis of (±)-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one . The compound’s ability to acylate other molecules allows it to participate in a wide range of chemical reactions, potentially affecting numerous biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of hexanoyl chloride is limited. It’s important to note that hexanoyl chloride is considered hazardous, with potential for causing harm upon exposure .
Result of Action
The molecular and cellular effects of hexanoyl chloride’s action largely depend on the context of its use. In organic synthesis, its acylation of target molecules can lead to significant structural modifications, altering the properties and functions of the resultant compounds .
Action Environment
The action, efficacy, and stability of hexanoyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Proper storage and handling are crucial to maintain its stability and ensure safety .
Safety and Hazards
Hexanoyl chloride may be toxic and corrosive . It is recommended to use personal protective equipment when handling it. Avoid breathing its vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations .
Orientations Futures
Hexanoyl chloride has been used in the synthesis of various compounds, such as (±)-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one and 14-methyl-1-octadecene . It has also been used in the preparation of hexanoyl-coated nanofibers that are dispersible in several organic solvents . These applications suggest that Hexanoyl chloride could have potential uses in the synthesis of new materials and compounds.
Propriétés
IUPAC Name |
hexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGHUJQYGPDNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059718 | |
| Record name | Hexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | Caproyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexanoyl chloride | |
CAS RN |
142-61-0 | |
| Record name | Hexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caproyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPROYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GE8HG3B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)




![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)






